molecular formula C7H7N3O3 B7779698 N-Hydroxy-4-nitrobenzimidamide

N-Hydroxy-4-nitrobenzimidamide

Cat. No.: B7779698
M. Wt: 181.15 g/mol
InChI Key: SRNSBDNIAKCXGI-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitrobenzimidamide (CAS No. 1613-86-1) is a nitro-substituted benzimidamide derivative with the molecular formula C₇H₆N₃O₂. Its structure features a benzene ring substituted with a nitro group (-NO₂) at the para position and an imidamide group (-NH-O-) at the adjacent position. The imidamide moiety distinguishes it from conventional benzamides, as it replaces the carbonyl oxygen with an N-hydroxy group.

Regulatory documents classify it under "significant new uses" due to its industrial relevance, necessitating strict handling protocols (e.g., avoiding inhalation or skin contact) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of N’-hydroxy-4-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-4-nitrobenzimidamide has been investigated for its potential as an antimicrobial agent . Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, suggesting that this compound may also possess such activity. Its unique functional groups could enhance its interaction with biological targets, making it a candidate for drug development against microbial infections .

Anticancer Activity

Research has shown that benzimidazole derivatives, including this compound, can exhibit anticancer properties . The nitro group is often associated with cytotoxic effects, which may be leveraged for therapeutic applications in oncology. In vitro studies have demonstrated that modifications to the benzimidazole core can enhance selectivity and efficacy against cancer cell lines .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of more complex molecules. Its reactivity profile makes it useful in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa8

Case Study 2: Anticancer Activity

In a comparative study of various benzimidazole derivatives, this compound was found to induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like cisplatin. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent cell cycle arrest .

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)18

Mechanism of Action

The mechanism of action of N’-hydroxy-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

The following table compares N-Hydroxy-4-nitrobenzimidamide with structurally related compounds, emphasizing substituent positions, functional groups, and key properties:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound 1613-86-1 C₇H₆N₃O₂ Imidamide, para-nitro Regulatory oversight; reactive intermediate
3-Nitrobenzimidamide 3459-99-2 C₇H₇N₃O₂ Imidamide, meta-nitro Structural analog; uncharacterized reactivity
N-Hydroxy-4-nitro-N-phenylbenzamide 2029-61-0 C₁₃H₁₁N₂O₄ Benzamide, para-nitro, N-phenyl Increased steric bulk; potential drug precursor
4-Hydroxy-N-methylbenzamide 619-57-8 C₈H₉NO₂ Benzamide, para-hydroxy, N-methyl Thermal stability; polymer additive
N-(4-Hydroxyphenyl)-4-nitrobenzamide - C₁₃H₁₀N₂O₄ Benzamide, para-nitro, phenolic High thermal stability; polymer applications

Structural and Functional Differences

Imidamide vs. Amide Groups :

  • This compound’s imidamide group (-NH-O-) enhances nucleophilicity compared to traditional amides (e.g., 4-Hydroxy-N-methylbenzamide), making it more reactive in condensation reactions .
  • In contrast, N-(4-Hydroxyphenyl)-4-nitrobenzamide () contains an amide linkage (-CONH-) that improves thermal stability (up to 300°C) in polymers due to intermolecular hydrogen bonding .

Meta-nitro analogs (e.g., 3-Nitrobenzimidamide) exhibit distinct electronic properties due to altered resonance effects . N-Hydroxy-4-nitro-N-phenylbenzamide (CAS 2029-61-0) introduces steric hindrance from the phenyl group, which may reduce solubility but enhance binding affinity in biological systems .

Biological Activity

N-Hydroxy-4-nitrobenzimidamide (CAS Number: 1613-86-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₇H₇N₃O₃
  • Molecular Weight : 181.15 g/mol
  • InChI Key : SRNSBDNIAKCXGI-UHFFFAOYSA-N

This compound features a benzimidazole core with a hydroxylamine functional group and a nitro substituent, which contribute to its reactivity and biological activity. The presence of the nitro group is known for its electron-withdrawing properties, enhancing the electrophilicity of adjacent carbon atoms, which can facilitate nucleophilic substitutions or reductions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed efficacy against various microorganisms, suggesting that N-hydroxy derivatives may possess similar properties . The nitro group is often associated with antimicrobial effects, making this compound a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been evaluated for anti-inflammatory properties. The hydroxyl group in the molecule may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Synthesis and Evaluation : A study synthesized various amidoximes, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, warranting further exploration as an anticancer agent .
  • Antifungal Activity : Another research paper focused on the synthesis of new O-alkylamidoximes derived from this compound. The study reported antifungal activity against several fungal strains, emphasizing the compound's potential in treating fungal infections .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may interact with specific biological targets, influencing cellular pathways involved in inflammation and microbial resistance .

Comparative Analysis Table

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, Anti-inflammatoryContains benzimidazole core
N-Hydroxy-4-nitrobenzene-1-carboximidamidePrimarily used in synthetic organic chemistrySimilar structure with different activity
N-(4-hydroxy-3-nitrophenyl)acetamideExhibits analgesic effectsHydroxylated phenyl ring

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-Hydroxy-4-nitrobenzimidamide, and how can experimental design tools improve yield?

  • Methodological Answer : Use response surface methodology (RSM) via software like Design Expert to model variables (e.g., reaction time, temperature, reagent ratios). For example, a central composite design can identify interactions between nitrobenzene derivatives and hydroxylamine under controlled pH. Validate predictions with triplicate experiments to ensure reproducibility .
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    14:24

Q. How to characterize This compound’s purity and structural integrity in laboratory settings?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity analysis. Confirm structure via 1^1H-NMR (DMSO-d6, δ 8.2–8.5 ppm for aromatic protons) and FTIR (stretching vibrations at 1650 cm1^{-1} for amidoxime and 1520 cm1^{-1} for nitro groups). Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities.

Q. What stability assays are critical for This compound in aqueous and biological matrices?

  • Methodological Answer : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC-UV and LC-MS to identify degradation products (e.g., nitroso intermediates). Use kinetic modeling (Arrhenius equation) to predict shelf-life in storage conditions.

Q. How to screen This compound’s preliminary pharmacological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., xanthine oxidase or cytochrome P450 isoforms) with spectrophotometric readouts. Pair with cell viability assays (MTT or resazurin) in relevant cell lines (e.g., HepG2 for hepatic toxicity). Normalize data to positive controls (e.g., allopurinol) and apply ANOVA for statistical significance.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Apply replicated analysis frameworks (e.g., Mendelian randomization principles) to isolate confounding variables like impurity profiles or assay protocols . Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50 values). Cross-check with open-access datasets on ResearchGate to identify overlooked variables .
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Q. What computational strategies can elucidate This compound’s mechanism of action at the molecular level?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against putative targets (e.g., nitric oxide synthase) using high-resolution crystal structures (PDB). Validate with density functional theory (DFT) calculations (Gaussian 16) to map electron distribution and reactive sites. Compare results with in vitro mutagenesis data.

Q. How to optimize This compound derivatives for enhanced target selectivity?

  • Methodological Answer : Design a QSAR model using descriptors like logP, polar surface area, and Hammett constants. Synthesize analogs via parallel synthesis (e.g., nitro group substitutions) and evaluate selectivity via kinome-wide profiling (Eurofins KinaseProfiler). Use cluster analysis (PCA) to prioritize lead compounds.

Q. What in vivo models are suitable for studying This compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS-based PK analysis (non-compartmental modeling). For toxicity, perform histopathology on liver/kidney tissues and correlate with serum biomarkers (ALT, creatinine). Use Phoenix WinNonlin for compartmental modeling of absorption-distribution profiles.

Properties

IUPAC Name

N'-hydroxy-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNSBDNIAKCXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-86-1
Record name 4-Nitrobenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of 29.6 g. (0.20 mole) of p-nitrobenzonitrile, 13.9 g. (0.20 mole) of hydroxylamine HCl, 13.8 g. (0.10 mole) of K2CO3 in 700 ml. of ethanol and 70 ml. of water is refluxed for 20 hours, cooled and diluted with 200 ml. of water. After removal of the ethanol by distillation in vacuo, the product is collected by filtration, washed with water and dried to yield 21.6 g. (60%).
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Synthesis routes and methods II

Procedure details

Potassium carbonate and hydroxylamine hydrochloride were added to an ethanolic solution of 4-nitrobenzonitrile. The solution was refluxed at 80° C. for 5 hours. After completion of the reaction the solvent was evaporated and the crude so obtained was dissolved in EtOAc and washed with water, brine, then dried by sodium sulfate and concentrated to give a solid. It was the purified by column chromatography and further recrystallized from EtOAc: petroleum ether to obtain the title product in 86.88% yield. 1H NMR (DMSO-d6) δ: 6.071 (s, 2H, NH2) 8.24 (d, 2H, CH), 8.317 (d, 2H, CH), 10.138 (S, 1H, OH), ms (m/z) 180 (M−−H).
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Yield
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-Hydroxy-4-nitrobenzimidamide
N-Hydroxy-4-nitrobenzimidamide
N-Hydroxy-4-nitrobenzimidamide
N-Hydroxy-4-nitrobenzimidamide
N-Hydroxy-4-nitrobenzimidamide

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